molecular formula C5H12ClF2NO B13470364 (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride

Cat. No.: B13470364
M. Wt: 175.60 g/mol
InChI Key: LHDBJRATVXJJKD-PGMHMLKASA-N
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Description

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride is a chemical compound characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group on a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reactions, which can be achieved through metal-catalyzed processes . The reaction conditions often require specific catalysts and reagents to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Uniqueness: (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride stands out due to its specific combination of functional groups and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H12ClF2NO

Molecular Weight

175.60 g/mol

IUPAC Name

(2R)-2-amino-5,5-difluoropentan-1-ol;hydrochloride

InChI

InChI=1S/C5H11F2NO.ClH/c6-5(7)2-1-4(8)3-9;/h4-5,9H,1-3,8H2;1H/t4-;/m1./s1

InChI Key

LHDBJRATVXJJKD-PGMHMLKASA-N

Isomeric SMILES

C(CC(F)F)[C@H](CO)N.Cl

Canonical SMILES

C(CC(F)F)C(CO)N.Cl

Origin of Product

United States

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